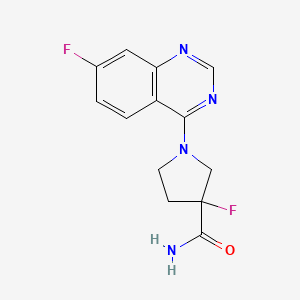![molecular formula C15H17F3N4 B15113670 7-[(2,5-dimethylphenyl)methyl]-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15113670.png)
7-[(2,5-dimethylphenyl)methyl]-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(2,5-dimethylphenyl)methyl]-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a complex organic compound characterized by its unique triazolopyrazine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,5-dimethylphenyl)methyl]-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine typically involves multi-step organic reactions. The initial step often includes the formation of the triazolopyrazine core, followed by the introduction of the 2,5-dimethylphenyl and trifluoromethyl groups. Common reagents used in these reactions include various halogenated intermediates and metal catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors designed to handle the specific conditions required for each step of the synthesis. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product’s purity.
化学反応の分析
Types of Reactions
7-[(2,5-dimethylphenyl)methyl]-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to alter the oxidation state of the compound.
Substitution: Common in modifying the phenyl or trifluoromethyl groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring.
科学的研究の応用
7-[(2,5-dimethylphenyl)methyl]-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 7-[(2,5-dimethylphenyl)methyl]-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s trifluoromethyl group is particularly important in enhancing its binding affinity and stability.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: Another compound with fluorinated phenyl groups, used in high-performance polymers.
Various PFAS Compounds: Known for their stability and use in industrial applications.
Uniqueness
What sets 7-[(2,5-dimethylphenyl)methyl]-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine apart is its unique triazolopyrazine core combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various advanced applications.
特性
分子式 |
C15H17F3N4 |
|---|---|
分子量 |
310.32 g/mol |
IUPAC名 |
7-[(2,5-dimethylphenyl)methyl]-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C15H17F3N4/c1-10-3-4-11(2)12(7-10)8-21-5-6-22-13(9-21)19-20-14(22)15(16,17)18/h3-4,7H,5-6,8-9H2,1-2H3 |
InChIキー |
DHAXHYUTFZQQDD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)CN2CCN3C(=NN=C3C(F)(F)F)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethyl-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine](/img/structure/B15113592.png)
![2-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15113596.png)
![5-Fluoro-4-methyl-6-[4-(pyrazine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B15113610.png)
![4-Cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B15113623.png)
![N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B15113629.png)

![5-bromo-3-fluoro-N-[(oxolan-3-yl)methyl]pyridin-2-amine](/img/structure/B15113637.png)
![1-(difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15113641.png)
![8-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15113644.png)
![4-[1-(6-Methoxypyrimidin-4-yl)piperidine-3-carbonyl]morpholine](/img/structure/B15113649.png)
![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B15113651.png)
![4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-2-carboxamide](/img/structure/B15113663.png)
![4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B15113671.png)
![6-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B15113679.png)
